Cycloviolin A Cycloviolin A Cycloviolin A is a natural product found in Palicourea condensata and Leonia cymosa with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC3676553
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Cycloviolin A

CAS No.:

Cat. No.: VC3676553

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Cycloviolin A -

Specification

Introduction

Discovery and Isolation

Cycloviolin A was first identified in the late 1990s as part of a series of novel macrocyclic peptides isolated from Leonia cymosa, a previously unstudied tropical plant belonging to the Violaceae family . The compound was isolated alongside three related peptides—Cycloviolins B, C, and D—all sharing similar structural motifs . The isolation process involved sophisticated analytical techniques including MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry, FAB (Fast Atom Bombardment) mass spectrometry, enzymatic digestion of reduced derivatives, followed by Edman degradation and mass analyses for structural confirmation .

The discovery of these compounds emerged from systematic efforts to identify novel anti-HIV agents from natural sources, highlighting the importance of biodiversity exploration in pharmaceutical research and drug discovery.

Chemical Structure and Properties

Structural Characteristics

Cycloviolin A belongs to a specialized class of macrocyclic peptides characterized by:

  • A cyclic backbone containing 28-31 amino acid residues

  • Six cysteine residues that form three intramolecular disulfide bridges

  • A positive net charge and positive instability index

  • High solubility in aqueous solutions

  • Significant hydrophobicity (>30% hydrophobic amino acid content)

The three disulfide bridges are particularly crucial as they constrain the peptide into a specific three-dimensional conformation that likely contributes to its biological activity. This structural feature is common among cyclic peptides with antimicrobial and antiviral properties.

Physicochemical Properties

Table 1: Physicochemical Properties of Cycloviolin A

PropertyValue/Characteristic
Molecular StructureMacrocyclic peptide
Number of Amino Acids28-31 residues
Disulfide Bridges3 intramolecular bridges
Net ChargePositive
Instability IndexPositive
SolubilitySoluble in aqueous solutions
Hydrophobic Content>30%
Molecular Docking Energy (with VP1 protein)-866.2 kcal/mol

Sequence Homology and Evolutionary Significance

One of the intriguing aspects of Cycloviolin A is its sequence homology patterns. Despite being isolated from Leonia cymosa (Violaceae family), Cycloviolin A shows higher sequence similarity to peptides from an entirely different plant family:

  • High sequence homology to cyclopsychotride A from the Rubiaceae family

  • Strong sequence similarity to circulins A and B, also from Rubiaceae plants

  • Surprisingly lower homology to varv peptides from Viola, despite Viola belonging to the same Violaceae family as Leonia

This unexpected cross-family homology suggests interesting evolutionary relationships between these bioactive peptides and might indicate convergent evolution of similar defense mechanisms in distantly related plant species.

Biological Activities

Antiviral PeptideDocking Energy (kcal/mol)
Dermaseptin-3-743.4
Ginkbilobin-1295.4
Circulin-F-856.3
Maximin 1-715.2
Cycloviolin-A-866.2
Cycloviolin-D-865.0
Circulin-C-814.4
Cycloviolin-C-864.0
Antihypertensive protein BDS-1-951.9

Comparison with Related Cycloviolins

The four cycloviolins (A-D) share structural similarities but exhibit distinct characteristics that affect their biological activities and potential applications.

Table 3: Comparative Features of Cycloviolins A-D

FeatureCycloviolin ACycloviolin BCycloviolin CCycloviolin D
Amino Acid Residues28-3128-3128-3128-31
Disulfide Bridges3333
Hydrophobicity>30%Not specified in data>30%>30%
Net ChargePositiveNot specified in dataPositivePositive
Molecular Docking Energy (VP1)-866.2 kcal/molNot specified in data-864.0 kcal/mol-865.0 kcal/mol

Challenges in Cycloviolin A Research and Development

Despite its promising properties, several challenges must be addressed to advance Cycloviolin A from laboratory research to practical applications:

  • Complex isolation procedures from natural sources

  • Difficulties in large-scale synthesis due to complex structure

  • Potential stability issues in physiological conditions

  • Limited bioavailability of peptide-based therapeutics

  • Need for appropriate drug delivery systems

  • Comprehensive toxicity and pharmacokinetic assessments

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